9-Fluorenylmethyl carbamate

Protecting Group Chemistry Solid-Phase Peptide Synthesis Orthogonal Deprotection

Fluorenylmethanol impurities as low as 1.8% in Fmoc-protecting reagents compromise peptide coupling efficiency and increase deletion sequences in SPPS. 9-Fluorenylmethyl carbamate (Fmoc-NH₂) with ≥99% HPLC purity directly resolves this failure mode. • Enables rapid, quantitative Fmoc deprotection (10-20 min, 20% piperidine/DMF) compatible with automated synthesizer fluidics. • Orthogonal acid stability ensures compatibility with tBu side-chain deprotection; avoids corrosive TFA handling required for Boc chemistry. • Consistent lot-to-lot purity supports reproducible coupling yields across hundreds of synthesis cycles for GMP peptide production.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 84418-43-9
Cat. No. B557336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluorenylmethyl carbamate
CAS84418-43-9
Synonyms9-Fluorenylmethylcarbamate; 84418-43-9; Fmoc-NH2; 9H-fluoren-9-ylmethylcarbamate; Fmoc-amide; ST51016048; Fmocamine; FMOC-amine; ZINC00156910; AC1LEHTC; PubChem12066; ACMC-209pum; U-Zearalenonesolution; fluoren-9-ylmethylaminooate; KSC448A6B; SCHEMBL113270; SCHEMBL2192202; CTK3E8060; MolPort-003-933-963; ZZOKVYOCRSMTSS-UHFFFAOYSA-N; ZINC156910; (9h-fluoren-9-yl)methylcarbamate; EBD54105; N-(9-Fluorenylmethoxycarbonyl)amide; (9H-Fluoren-9-ylmethoxy)carboxamide
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N
InChIInChI=1S/C15H13NO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17)
InChIKeyZZOKVYOCRSMTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Fluorenylmethyl Carbamate (CAS 84418-43-9) Specifications and Applications in Peptide Synthesis


9-Fluorenylmethyl carbamate (CAS 84418-43-9), commonly designated as Fmoc-NH₂, is a primary amine-protecting reagent comprising a 9-fluorenylmethoxycarbonyl (Fmoc) group attached to a carbamate functionality [1]. It is a white to off-white crystalline solid with a molecular weight of 239.27 g/mol and a melting point ranging from 198 to 207 °C . The compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS), where it is employed to introduce the base-labile Fmoc protecting group onto amines [2]. Commercially available grades typically specify purity levels from ≥98% to ≥99% as determined by HPLC .

9-Fluorenylmethyl Carbamate Procurement: Why Direct Substitution with Boc or Cbz Is Not Feasible


The selection of an amine protecting group in multi-step synthesis is governed by orthogonal stability requirements. 9-Fluorenylmethyl carbamate introduces the Fmoc group, which is stable under acidic conditions but rapidly cleaved by secondary amines such as piperidine [1]. In contrast, tert-butyl carbamate (Boc) requires strong acid for deprotection, while benzyl carbamate (Cbz) is removed by hydrogenolysis [2]. These divergent cleavage chemistries render direct substitution between Fmoc, Boc, and Cbz protecting groups chemically incompatible in standard SPPS workflows [3]. Furthermore, the purity profile of 9-fluorenylmethyl carbamate directly impacts downstream synthesis yields; HPLC analysis has revealed that fluorenylmethanol impurities at levels as low as 1.8% can compromise Fmoc-protected amino acid synthesis, whereas the same impurity may be inconsequential for other carbamate applications . The quantitative evidence below substantiates why procurement decisions must be based on application-specific performance data rather than generic compound class assumptions.

9-Fluorenylmethyl Carbamate vs. Boc and Cbz: Quantitative Comparative Data for Scientific Procurement


Stability Profile Comparison: Fmoc Carbamate vs. Boc and Cbz Under Acidic, Basic, and Hydrogenolytic Conditions

9-Fluorenylmethyl carbamate (Fmoc-NH₂) demonstrates distinct stability characteristics compared to tert-butyl carbamate (Boc-NH₂) and benzyl carbamate (Cbz-NH₂). Fmoc is stable under acidic conditions (pH < 1 at 100 °C, pH 1 at RT) but is labile to mild bases (pH 9 at RT, pH 12 at RT) and secondary amines such as piperidine [1]. In contrast, Boc is stable to mild bases but cleaved by strong acids, while Cbz is stable to both acids and bases but removed by hydrogenolysis [2]. This orthogonal stability profile enables sequential deprotection strategies in multi-step peptide synthesis, a capability that cannot be achieved with a single protecting group class alone [3].

Protecting Group Chemistry Solid-Phase Peptide Synthesis Orthogonal Deprotection

Solid-Phase Conversion Yields: Fmoc Carbamate to Boc Carbamate Transprotection Efficiency

In a one-pot solid-phase conversion of resin-bound Fmoc amino acids and dipeptides to the corresponding Boc derivatives, yields ranging from 64% to 100% were achieved using KF/Boc₂O and KF/Boc-S reagent systems [1]. For instance, Fmoc-Ala-Wang resin converted to Boc-Ala-OH in 94% yield with KF/Boc₂O and 100% yield with KF/Boc-S; Fmoc-Phe-Wang resin yielded 95% and 100%, respectively [2]. These high yields demonstrate that while Fmoc carbamates can be efficiently transformed into Boc carbamates when synthetically required, the reverse conversion is not practical due to the orthogonal deprotection requirements, reinforcing that the two protecting groups serve distinct and non-interchangeable roles in SPPS [3].

Transprotection Solid-Phase Synthesis Wang Resin

Purity Specification Variability: HPLC Purity Ranges and Critical Impurity Profiles

Commercial sources of 9-fluorenylmethyl carbamate report HPLC purity specifications ranging from ≥98.0% to ≥99% . However, the practical significance of these specifications is application-dependent. A documented case study revealed that a batch with a Certificate of Analysis (CoA) stating 99% purity contained a fluorenylmethanol impurity at 1.8% as determined by detailed HPLC profiling . This impurity level, while acceptable for general organic synthesis, was detrimental to Fmoc-protected amino acid synthesis, necessitating costly purification or batch rejection [1]. In contrast, alternative carbamate protecting groups such as Boc-NH₂ are not subject to this specific impurity concern because their synthesis pathways differ.

Analytical Chemistry Quality Control Peptide Synthesis Reagents

Cleavage Efficiency: Fmoc Deprotection Kinetics vs. Boc Acidolysis

The Fmoc group is quantitatively cleaved by secondary amines such as piperidine under mild conditions. Kinetic studies have demonstrated that treatment with 55% piperidine in DMF results in rapid and quantitative deprotection of Fmoc carbamates [1]. In standard SPPS protocols, 20% piperidine in DMF achieves complete Fmoc removal within 10–20 minutes at room temperature [2]. In contrast, Boc group removal requires strong acids such as trifluoroacetic acid (TFA), typically necessitating 30–60 minutes of exposure and posing greater risk to acid-sensitive side-chain protecting groups and peptide-resin linkages [3]. This difference in deprotection kinetics and conditions directly impacts overall synthesis cycle times and the integrity of the final peptide product.

Deprotection Kinetics SPPS Workflow Process Efficiency

Specialized Application: Fmoc Carbamate as a Photobase Initiator for Proton Exchange Membranes

9-Fluorenylmethyl carbamate has been identified as a photobase initiator for the preparation of organosilane-based proton exchange membranes [1]. In this specialized application, the Fmoc group undergoes photolytic cleavage to generate a base that catalyzes the sol-gel condensation of organosilane precursors [2]. This photoinitiated process enables spatial and temporal control over membrane formation, a capability not shared by Boc or Cbz carbamates due to their distinct photochemical properties [3]. While quantitative performance metrics specific to 9-fluorenylmethyl carbamate in this context are limited in the open literature, the compound's unique photoactivity expands its utility beyond traditional protecting group applications.

Photopolymerization Proton Exchange Membrane Fuel Cell Technology

Solid-Phase Peptide Synthesis Yield Preservation: Fmoc vs. Boc Strategy

In a comparative investigation of the cleavage step in model peptide resin synthesis, it was found that incorrect choices in the Boc strategy resulted in final synthesis yield decreases of up to 30% [1]. The Fmoc strategy, when evaluated under the same methodology, demonstrated more consistent yields across different linker types and cleavage protocols, with C-terminal Phe-attached peptides achieving 50–60% cleavage and Gly-bearing sequences yielding 70–90% [2]. While absolute yields are sequence-dependent, the Fmoc approach offers a wider operational window and greater tolerance to variations in linker and cleavage conditions compared to the Boc strategy [3].

SPPS Peptide Yield Process Optimization

9-Fluorenylmethyl Carbamate: Optimal Procurement Scenarios Based on Quantitative Performance Data


GMP Peptide API Manufacturing Requiring Orthogonal Protection Strategies

In the production of therapeutic peptides under GMP conditions, the Fmoc/tBu SPPS strategy is the industry standard due to the orthogonal stability of Fmoc carbamate protecting groups [1]. Procurement of 9-fluorenylmethyl carbamate with HPLC purity ≥99% and fluorenylmethanol impurity ≤0.5% is critical for maintaining high coupling efficiencies and minimizing deletion sequences . The quantitative stability data presented in Section 3 demonstrate that Fmoc remains intact during repetitive acid-mediated side-chain deprotections while being rapidly cleaved by piperidine, enabling cycle times of 10–20 minutes per amino acid addition [2].

Automated High-Throughput Peptide Synthesis Platforms

Automated peptide synthesizers rely on the rapid and quantitative Fmoc deprotection kinetics (10–20 minutes with 20% piperidine/DMF) to achieve high throughput [1]. The mild basic conditions are compatible with instrument fluidics and minimize corrosion and maintenance issues associated with TFA-based Boc deprotection . Procurement specifications should prioritize consistent HPLC purity (≥98.5%) and low residual solvent levels to ensure reproducible coupling yields across hundreds of synthesis cycles [2].

Specialty Polymer and Proton Exchange Membrane Research

9-Fluorenylmethyl carbamate serves as a photobase initiator in the fabrication of organosilane-based proton exchange membranes for fuel cell applications [1]. This application leverages the compound's unique photoactivity, a property not shared by Boc or Cbz carbamates . Procurement for this niche should prioritize documentation of photolytic behavior and purity suitable for polymer chemistry (typically ≥97%) rather than the ultra-high purity required for peptide synthesis [2].

Academic and Industrial Research Requiring Orthogonal Protecting Group Flexibility

In complex multi-step organic syntheses where multiple protecting groups must be sequentially removed, the orthogonal stability profile of Fmoc relative to Boc and Cbz is indispensable [1]. The quantitative conversion yields of Fmoc to Boc on solid support (64–100%) enable strategic protecting group exchanges during synthesis. Procurement should consider the intended synthetic route and select appropriate purity grades (analytical standard vs. bulk synthesis grade) based on the sensitivity of downstream steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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